6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N3O. It is classified as a pyrimidine derivative, specifically a piperidine-substituted pyrimidin-4-ol. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents.
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride belongs to the class of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms. Its structure includes a piperidine moiety, which enhances its biological activity.
The synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride typically involves the following steps:
The reaction conditions (temperature, solvent) and purification methods (such as recrystallization or chromatography) are crucial for obtaining high yields and purity of the final product. Optimization of these parameters can significantly affect the efficiency of the synthesis.
The molecular structure of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can be represented as follows:
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can participate in various chemical reactions:
Understanding these reactions is essential for designing new derivatives with enhanced biological activities or improved pharmacokinetic properties.
The mechanism of action for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride relates primarily to its interaction with biological targets:
Research into similar compounds suggests that modifications to the piperidine or pyrimidine moieties can lead to varying degrees of potency and selectivity against targets .
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is characterized by:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride has several potential applications in scientific research:
Research continues into optimizing its properties for specific applications, highlighting its importance in medicinal chemistry .
Piperidine-pyrimidine molecular frameworks have demonstrated exceptional versatility in drug discovery due to their dual capacity for target-specific interactions and pharmacokinetic optimization. The piperidine moiety provides a semi-rigid, nitrogen-containing heterocycle that mimics bioactive alkaloids, enabling favorable binding to diverse protein targets. When fused with pyrimidine—a scaffold intrinsic to nucleotide metabolism—these hybrids exhibit enhanced affinity for enzymes and receptors involved in critical signaling pathways [6] [7].
Table 1: Structural and Physicochemical Profile of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 6-methyl-2-(piperidin-4-yl)pyrimidin-4(3H)-one dihydrochloride | Standardized chemical identification |
Molecular Formula | C₁₀H₁₇Cl₂N₃O | Elemental composition confirming dihydrochloride salt form |
Molecular Weight | 266.17 g/mol | Low-MW scaffold suitable for lead optimization |
SMILES | CC1=CC(O)=NC(C2CCNCC2)=N1.Cl.Cl | Canonical structure encoding atomic connectivity |
Key Pharmacophores | Piperidine, 4-hydroxypyrimidine, methyl group | Multifunctional interaction capabilities |
Commercial Purity | ≥95-98% | Research-grade material suitable for derivatization [1] [5] |
Recent research highlights their therapeutic impact across multiple domains:
Adenosine Receptor (AR) Antagonism: Piperidine-containing thiazolo[5,4-d]pyrimidines exhibit high affinity for A₂A AR (Kᵢ = 8.62-237 nM), a therapeutic target for Parkinson's disease and cancer immunotherapy. The piperidine nitrogen's protonation state facilitates hydrogen bonding with transmembrane helix 7 (Asn253), and its vectorial positioning via the pyrimidine linker allows deep penetration into the orthosteric binding site [3].
GPR119 Agonism for Diabetes: N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives act as potent GPR119 agonists, stimulating glucose-dependent insulin secretion. The piperidine-pyrimidine linkage provides optimal spatial orientation for engaging receptor subpockets, while the basic nitrogen serves as a hydrogen bond acceptor [9].
Table 2: Therapeutic Applications of Piperidine-Pyrimidine Hybrids
Therapeutic Area | Lead Compound | Target Affinity | Key Structural Features |
---|---|---|---|
HIV-1 Treatment | 19a (thiazolo[5,4-d]pyrimidine) | EC₅₀ = 18.3 nM (RES056) | Piperidine N-H-bonding, pyrimidine π-stacking [6] |
Neurodegenerative Disorders | SCH 420814 (Preladenant) | A₂A AR Kᵢ = 1.1 nM | Piperidine-pyrimidine linker for receptor penetration [3] |
Oncology Immunotherapy | CPI-444 | A₂A AR IC₅₀ < 100 nM | Chloropyrimidine-piperidine hybrid [3] |
Type 2 Diabetes | Compound 27 (GPR119 agonist) | EC₅₀ = 10 nM | N-Piperidinylpyrimidine core [9] |
The C6 methyl substituent in 6-methyl-2-piperidin-4-yl-pyrimidin-4-ol exemplifies the "magic methyl" effect—a single-atom modification that profoundly influences bioactivity through steric, electronic, and metabolic mechanisms:
Hydrophobic Enclosure: The methyl group occupies a hydrophobic subpocket in target proteins (e.g., adenosine A₂A receptor), displacing high-energy water molecules and enhancing binding entropy. Molecular dynamics simulations indicate a 0.5-1.5 kcal/mol free energy gain from dehydration effects, translating to 3-10-fold affinity improvements [4] [8].
Conformational Restriction: Methylation at C6 reduces pyrimidine ring flexibility, pre-organizing the molecule for optimal piperidine nitrogen positioning. In HIV-1 RT inhibitors, C-methylation increased potency against RES056 mutant by 4-fold compared to unmethylated analogs due to improved van der Waals contacts with Pro95 and Val106 [6].
Metabolic Blocking: The methyl group sterically hinders cytochrome P450-mediated oxidation at C5/C6 positions, reducing clearance. In piperidine-pyrimidine analogs, methylated derivatives exhibited 2-3x longer microsomal half-lives (t₁/₂ > 40 min) than des-methyl counterparts (t₁/₂ ~15 min) [4] [8].
The C4-hydroxyl group serves as a multifunctional pharmacophore with dual roles in target engagement and physicochemical optimization:
Bidirectional Hydrogen Bonding: As a hydrogen bond donor/acceptor, the hydroxyl forms critical interactions with protein targets. In adenosine A₂A AR antagonists, it bridges between Glu169 (H-bond acceptor) and Tyr271 (H-bond donor), contributing ~100-fold selectivity over A₁ AR [3]. Quantum mechanical calculations reveal substantial binding energy contributions (-2.8 kcal/mol) from these interactions.
pKₐ Modulation: The hydroxyl's electron-withdrawing effect lowers the pKₐ of adjacent ring nitrogens (e.g., N3 in pyrimidine), modulating ionization states for membrane penetration. Measured pKₐ shifts of 0.5-1.0 units optimize blood-brain barrier permeability in CNS-targeted derivatives [10].
Solubility Enhancement: Despite its modest polarity, the hydroxyl group improves aqueous solubility through hydration shell formation. LogD₇.₄ reductions of 0.5-1.0 were observed versus deoxygenated analogs, facilitating oral bioavailability (F > 50% in rat models) [10].
The ortho-positioned methyl and hydroxyl groups create a cooperative stabilization network:
Gauche Conformation Preference: Nuclear magnetic resonance (NMR) studies confirm a stabilized gauche conformation between methyl and hydroxyl groups (ϕ ≈ 60°), reinforced by hyperconjugative σ→σ* interactions. This conformation optimally positions both substituents for simultaneous hydrophobic and hydrophilic contacts in protein binding pockets [10].
Tautomeric Equilibria Control: The methyl group shifts the pyrimidin-4-ol ↔ pyrimidin-4-one tautomerism toward the keto form (90:10 ratio), enhancing hydrogen bond donation capacity. Crystallographic data shows exclusive keto-form binding in A₂A AR complexes, with carbonyl-like oxygen forming shorter H-bonds (2.6-2.8 Å) than phenolic OH (3.0-3.2 Å) [3].
Table 3: Bioactivity Impact of Methyl and Hydroxyl Substituents in Piperidine-Pyrimidine Hybrids
Structural Modification | Target | Effect on Binding Affinity | Effect on Pharmacokinetics |
---|---|---|---|
C6 Methylation | HIV-1 RT (RES056 mutant) | 4-5x increase (EC₅₀ 100→22 nM) | 2x ↑ microsomal stability [6] |
C4 Hydroxylation | A₂A Adenosine Receptor | 30-100x ↑ selectivity vs A₁ AR | 0.5 log unit ↓ LogD₇.₄ [3] |
Ortho Methyl-Hydroxyl | CB2 Cannabinoid Receptor | 50x ↑ affinity (Kᵢ 500→10 nM) | Minimal glucuronidation [4] [10] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9